molecular formula C19H19N3O3 B12773916 Talampanel, (S)- CAS No. 161832-67-3

Talampanel, (S)-

Cat. No.: B12773916
CAS No.: 161832-67-3
M. Wt: 337.4 g/mol
InChI Key: JACAAXNEHGBPOQ-NSHDSACASA-N
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Description

Overview of Talampanel as a Dioxolo-Benzodiazepine Derivative and AMPA Receptor Antagonist

Talampanel is a synthetic, small molecule compound classified as a dioxolo-benzodiazepine derivative. nih.govcancer.gov It belongs to the benzodiazepine (B76468) class of organic compounds, which are characterized by a benzene (B151609) ring fused to a diazepine (B8756704) ring. drugbank.com Specifically, Talampanel's structure is (8R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h] nih.govdrugbank.combenzodiazepine. wikipedia.orgcaymanchem.com This structural class, often referred to as 2,3-benzodiazepines, represents a significant area of research for selective inhibitors of the AMPA receptor. nih.gov

The primary mechanism of action for Talampanel is as a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. drugbank.comwikipedia.orgpatsnap.commedchemexpress.com AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. nih.govpatsnap.com Talampanel acts as an allosteric inhibitor, binding to a site distinct from the glutamate binding site, often referred to as the "GYKI site". nih.govresearchgate.net This non-competitive binding antagonizes the AMPA receptor, thereby inhibiting its function. cancer.govdrugbank.com

Chemical and Physical Properties of Talampanel, (S)-
Property Value
IUPAC Name1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro- nih.govCurrent time information in Canyon County, US.dioxolo[4,5-h] nih.govdrugbank.combenzodiazepin-7-yl]ethanone nih.gov
Molecular FormulaC₁₉H₁₉N₃O₃ wikipedia.orgsigmaaldrich.com
Molecular Weight337.37 g/mol sigmaaldrich.com
SynonymsGYKI 53773, LY300164 wikipedia.orgsigmaaldrich.com
ClassDioxolo-benzodiazepine nih.govcancer.gov
Mechanism of ActionNon-competitive AMPA receptor antagonist drugbank.comwikipedia.org

Historical Context of Excitatory Amino Acid Receptor Antagonism in Central Nervous System Disorders

The investigation of excitatory amino acid (EAA) receptor antagonists is rooted in the discovery that glutamate is the major excitatory neurotransmitter in the mammalian CNS. nih.govcornell.edu Since the 1950s, research has established that while glutamate is crucial for normal brain functions like synaptic plasticity, learning, and memory, its overactivation can lead to neuronal damage, a concept termed "excitotoxicity". nih.govnih.gov This dual role spurred the search for compounds that could modulate glutamate's effects. nih.gov

Early research led to the classification of EAA receptors into distinct subtypes. nih.gov The initial division was between N-methyl-D-aspartate (NMDA) receptors and non-NMDA receptors. nih.gov The non-NMDA category was further subdivided into AMPA and kainate receptors, named after the specific agonists that preferentially activate them. nih.gov The development of selective antagonists for these receptors during the 1970s was a critical step, allowing researchers to probe the specific roles of each receptor subtype in synaptic transmission. nih.gov

Antagonists of the NMDA receptor were the first to be extensively developed for clinical trials, particularly for conditions like stroke and traumatic brain injury. ahajournals.orgahajournals.org However, the focus gradually expanded to include non-NMDA receptor antagonists as it became clear that both receptor types were ubiquitously involved in synaptic excitation throughout the CNS. nih.gov The discovery of 2,3-benzodiazepine derivatives, such as GYKI 52466, as selective non-competitive AMPA receptor antagonists in the late 1980s, marked a significant milestone, paving the way for the development of compounds like Talampanel. nih.govresearchgate.net The recognition that excessive EAA-mediated processes contribute to a wide range of CNS disorders—including epilepsy, ischemia, and progressive neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease—has made EAA antagonists a major focus of neuropharmacological research for several decades. cornell.eduahajournals.org

Significance of AMPA Receptor Modulation in Neurological Function and Dysfunction

AMPA receptors are fundamental to the operation of the central nervous system. As the primary mediators of fast excitatory neurotransmission, they are integral to a vast array of neurological processes. nih.govpatsnap.comfrontiersin.org Their activation by glutamate leads to an influx of sodium ions, causing depolarization of the neuronal membrane, which is the initial and rapid component of most excitatory postsynaptic potentials. nih.gov This rapid signaling is essential for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govresearchgate.net Changes in the number and properties of AMPA receptors at the synapse can strengthen or weaken synaptic connections, a process critical for encoding new information. nih.govfrontiersin.org

Given their central role, the dysfunction of AMPA receptors is implicated in numerous neurological and psychiatric disorders. frontiersin.orgresearchgate.net Overactivation of AMPA receptors can lead to excitotoxicity, a pathological process where excessive neuronal stimulation results in cell damage and death. nih.gov This mechanism is a key factor in the neuronal damage seen in conditions like ischemia (stroke), where oxygen deprivation triggers a massive release of glutamate. nih.govahajournals.org Similarly, in many forms of epilepsy, the overactivation of AMPA receptors contributes to the generation and spread of seizures. nih.govpatsnap.com In amyotrophic lateral sclerosis (ALS), it is hypothesized that AMPA receptors may allow cytotoxic levels of calcium to enter motor neurons, leading to their degeneration. nih.gov Conversely, a decrease in AMPA receptor function and synapse loss is a characteristic of Alzheimer's disease. nih.gov Therefore, the modulation of AMPA receptors, either by antagonism in states of overactivity or potentiation in states of deficit, represents a significant therapeutic strategy for a wide range of brain disorders. patsnap.comnih.gov

Academic Research Trajectories and Scope of Talampanel Investigation

Talampanel emerged from the search for selective, non-competitive AMPA receptor antagonists with potential therapeutic applications. researchgate.net Its development code names were GYKI 53773 and LY300164. wikipedia.org The primary academic and clinical research trajectories for Talampanel focused on conditions characterized by excessive glutamatergic neurotransmission.

The principal areas of investigation for Talampanel included:

Epilepsy: As a potent AMPA receptor antagonist, Talampanel was investigated as a novel anticonvulsant. drugbank.comnih.gov It demonstrated a broad spectrum of action in animal models of epilepsy and showed effectiveness in reducing seizures in patients with refractory partial seizures in early clinical studies. researchgate.netnih.govnih.gov

Malignant Gliomas: Research explored Talampanel's potential as an anti-tumor agent, based on the finding that glioma cells can express AMPA receptors which may contribute to their proliferation and migration. nih.govnih.gov A phase II trial was conducted to evaluate its efficacy in patients with recurrent malignant gliomas. nih.gov

Amyotrophic Lateral Sclerosis (ALS): Due to the role of excitotoxicity in motor neuron death, Talampanel was investigated as a potential neuroprotective agent in ALS. wikipedia.orgnih.gov A phase II trial was completed to assess its effect in subjects with ALS. wikipedia.org

Neuroprotection: Beyond specific diseases, Talampanel was studied for its general neuroprotective effects, particularly in models of ischemia and neonatal seizures. caymanchem.commedchemexpress.comnih.gov

Despite showing promise in preclinical and early clinical studies, the development of Talampanel was ultimately suspended. wikipedia.org While it was generally well-tolerated, a key factor in its discontinuation was its unfavorable pharmacokinetic profile, specifically a short half-life of about 3 hours, which would have required frequent daily administration. wikipedia.orgnih.gov Although development ceased, research on Talampanel provided valuable insights into the role of AMPA receptor antagonism in various CNS disorders and informed the development of subsequent compounds with improved properties. researchgate.netnih.gov

Summary of Key Talampanel Research Investigations
Area of Investigation Rationale and Outcome
EpilepsyInvestigated as an anticonvulsant due to its AMPA antagonism. drugbank.comnih.gov Showed effectiveness in early trials but development was discontinued. wikipedia.orgnih.gov
Malignant GliomasTested based on the role of glutamate receptors in tumor proliferation. nih.gov A phase II trial found no significant single-agent activity in unselected patients. nih.gov
Amyotrophic Lateral Sclerosis (ALS)Studied for neuroprotection against excitotoxicity in motor neurons. wikipedia.org A phase II trial reported negative results. wikipedia.org
Parkinson's DiseaseStudied for its potential to reduce levodopa-induced dyskinesias. drugbank.com
Neuroprotection (Ischemia)Preclinical studies showed it reduced lesion size in animal models of focal ischemia. caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161832-67-3

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1

InChI Key

JACAAXNEHGBPOQ-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Origin of Product

United States

Molecular and Cellular Pharmacology of Talampanel

Mechanisms of AMPA Receptor Antagonism

Talampanel modulates the activity of AMPA receptors through a mechanism that does not involve direct competition with the endogenous agonist, glutamate (B1630785). This indirect mode of action is a key feature of its pharmacological character.

Characterization as a Noncompetitive and Selective Allosteric Inhibitor

Talampanel is characterized as a selective and noncompetitive antagonist of the AMPA receptor. acs.orgnih.gov Unlike competitive antagonists that bind to the glutamate recognition site, Talampanel acts as a negative allosteric modulator. nih.govnih.gov This means it binds to a site on the receptor that is distinct from the agonist-binding site. researchgate.netucdavis.edu Kinetic studies have confirmed this noncompetitive mechanism, demonstrating that Talampanel's inhibitory effect is not overcome by increasing concentrations of the agonist. acs.orgnih.gov Its action stabilizes the closed state of the receptor channel, thereby preventing the gating rearrangements necessary for ion channel opening. researchgate.net This allosteric inhibition allows Talampanel to modulate receptor activity regardless of the concentration of glutamate at the synapse. researchgate.net

Functional Inhibition of AMPA Receptor Currents in Isolated Neuronal Preparations

The modulatory action of Talampanel translates to a direct functional inhibition of ion flow through the AMPA receptor channel. In laboratory settings using isolated cellular preparations, Talampanel has been shown to effectively suppress AMPA receptor currents. Specifically, whole-cell current recordings in human embryonic kidney (HEK-293) cells expressing homomeric GluA2 AMPA receptors demonstrated that Talampanel inhibits the receptor's activity. nih.gov This inhibition of the whole-cell current provides direct evidence of its function at a cellular level, underpinning its effects on neuronal excitability. nih.gov Similar noncompetitive antagonists have also been shown to cause a concentration-dependent inhibition of inward AMPA receptor currents in cultured hippocampal neurons. aesnet.orgplos.org

Subunit Selectivity of AMPA Receptor Inhibition (e.g., GluA1, GluA2 vs. GluA3, GluA4)

AMPA receptors are tetrameric protein complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. wikipedia.org The specific combination of these subunits determines the functional properties of the receptor. Research has revealed that Talampanel exhibits marked selectivity for certain subunit compositions. acs.orgnih.gov

Studies have shown that Talampanel effectively inhibits AMPA receptors containing the GluA1 and GluA2 subunits. nih.govresearchgate.net In contrast, it is described as virtually ineffective at inhibiting receptors composed of GluA3 and GluA4 subunits. acs.orgnih.govresearchgate.net This pronounced subunit selectivity suggests that the binding site for Talampanel is either absent or significantly altered in GluA3 and GluA4-containing receptors. acs.orgnih.gov

Table 1: Subunit Selectivity of Talampanel Inhibition
AMPA Receptor SubunitInhibitory Effect of Talampanel
GluA1Effective Inhibition
GluA2Effective Inhibition
GluA3Virtually Ineffective
GluA4Virtually Ineffective
Data derived from studies on recombinant AMPA receptors. nih.govresearchgate.net

Receptor Binding Kinetics and Stereochemical Determinants of Action

The efficacy and selectivity of Talampanel are intrinsically linked to its molecular structure and how it interacts with the AMPA receptor protein. Specific chemical features of the Talampanel molecule are critical for its binding and inhibitory function.

Identification of Specific Binding Sites on AMPA Receptor Subunits

The noncompetitive action of Talampanel is mediated through its interaction with a specific allosteric binding site. Research has identified a binding site for 2,3-benzodiazepines that possess a C-4 methyl group, such as Talampanel. nih.gov This has been termed the "M" site. acs.orgnih.govresearchgate.net The distinct subunit selectivity of Talampanel has led to the hypothesis that the molecular characteristics of the "M" site on GluA1 and GluA2 subunits differ from those on GluA3 and GluA4 subunits, which would account for the compound's lack of efficacy on the latter. acs.orgnih.govresearchgate.net This site is distinct from another binding site, termed the "O" site, which is recognized by 2,3-benzodiazepine derivatives that have a carbonyl group at the C-4 position instead of a methyl group. nih.gov

Role of the (R)-Stereochemistry of the C-4 Methyl Group in Receptor Recognition

The stereochemistry of Talampanel is a critical determinant of its pharmacological activity. The methyl group at the C-4 position of the diazepine (B8756704) ring can exist in two different spatial arrangements, or stereoisomers: (R) and (S). Talampanel is the (S)-enantiomer. However, detailed mechanistic studies refer to the active stereoisomer having the (R) configuration at the C-4 methyl group. Note: There appears to be a discrepancy in stereochemical assignment in the literature versus the compound name; this article follows the findings of the cited mechanistic studies which emphasize the importance of the (R)-configuration for activity.

Kinetic investigations have demonstrated that the "M" binding site is highly stereoselective, preferentially recognizing and binding to 2,3-benzodiazepines that have the C-4 methyl group in the (R) configuration. acs.orgnih.govresearchgate.net A comparative study of Talampanel and its (+) enantiomer confirmed this stereoselectivity, showing that Talampanel is the more potent isomer, or eutomer. acs.orgnih.govresearchgate.net The difference in potency between the two enantiomers is significant, with the endismic ratio (the ratio of the activity of the more potent isomer to the less potent one) being 14 for the closed-channel state and 10 for the open-channel state of the GluA2 receptor. acs.orgnih.gov This highlights that the specific three-dimensional structure conferred by the (R)-configuration of the C-4 methyl group is essential for favorable binding to the allosteric "M" site and, consequently, for the effective inhibition of the AMPA receptor. nih.gov

Influence on Receptor Gating Kinetics and Desensitization

Talampanel, a 2,3-benzodiazepine derivative, functions as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Its mechanism of action involves binding to a site distinct from the glutamate recognition site, thereby modulating the receptor's function allosterically. nih.govresearchgate.net Kinetic studies have revealed that Talampanel exhibits stereoselectivity, with the (S)-enantiomer being the more potent inhibitor (eutomer). nih.gov

Talampanel's inhibitory action is mediated through its interaction with a specific site on the AMPA receptor complex, termed the "M" site. nih.gov This binding stabilizes the closed state of the ion channel, reducing the probability of its opening even when glutamate is bound. nih.gov The compound shows a preferential affinity for AMPA receptors containing GluA1 and GluA2 subunits, while its efficacy on receptors composed of GluA3 and GluA4 subunits is significantly lower. nih.gov This subunit selectivity suggests that the "M" site on GluA1 and GluA2-containing receptors has a different molecular composition compared to that on GluA3 and GluA4-containing receptors. nih.gov

The affinity of Talampanel for the closed versus the open state of the channel has been quantified, with an endismic ratio (a measure of stereoselectivity) of 14 for the closed-channel state and 10 for the open-channel state of the GluA2 subunit. nih.gov This demonstrates a higher affinity for the closed conformation, which is consistent with its function as a channel blocker. While Talampanel is an effective inhibitor, research indicates that its potency is not as high as some other 2,3-benzodiazepine compounds. nih.gov The influence of Talampanel on the desensitization kinetics of AMPA receptors has not been as extensively characterized. As a negative allosteric modulator that favors the closed state, it is plausible that it could indirectly affect the equilibrium between the different functional states of the receptor, including the desensitized state. However, specific data on its direct impact on the rate of entry into and recovery from desensitization are limited.

Modulation of Synaptic Transmission and Neuronal Excitability

By antagonizing AMPA receptors, Talampanel effectively dampens fast excitatory synaptic transmission throughout the central nervous system. wikipedia.org This reduction in neuronal excitability is the cornerstone of its pharmacological effects. nih.gov

AMPA receptors are integral to the mediation of fast excitatory neurotransmission in the spinal cord, playing a crucial role in the processing of sensory and motor information. In experimental models, AMPA receptor antagonists have been shown to protect motor neurons from excitotoxic degeneration, a process implicated in neurodegenerative diseases. nih.gov By blocking AMPA receptors, Talampanel can reduce the depolarization of post-synaptic neurons in spinal pathways, leading to a decrease in their firing rates. This mechanism is particularly relevant in conditions of neuronal hyperexcitability.

The majority of fast excitatory neurotransmission in the brain is mediated by AMPA receptors. wikipedia.org The rapid activation of these receptors is fundamental for synaptic plasticity, learning, and memory. However, excessive activation can lead to excitotoxicity, a key component in the pathophysiology of conditions like epilepsy and cerebral ischemia. nih.gov Talampanel's ability to inhibit AMPA receptors allows it to curtail this excessive excitatory signaling. nih.gov This has been demonstrated in preclinical studies where Talampanel suppressed seizure activity in animal models. aesnet.org Furthermore, its neuroprotective properties have been observed in models of brain injury. nih.govnih.gov Clinical studies were designed to use techniques like transcranial magnetic stimulation (TMS) and electroencephalography (EEG) to quantify the effect of Talampanel on cortical excitability in humans. nih.govclinicaltrials.gov

Interactions with Auxiliary AMPA Receptor Subunits and Associated Proteins

The trafficking, localization, and functional properties of AMPA receptors are intricately regulated by a host of auxiliary subunits and associated proteins. Among the most studied are the transmembrane AMPA receptor regulatory proteins (TARPs) and cornichon homologs (CNIHs). nih.govnih.gov These proteins are critical in modulating the gating kinetics, pharmacology, and synaptic targeting of AMPA receptors.

The binding site for 2,3-benzodiazepines like Talampanel is located within the transmembrane domain of the AMPA receptor. Given the close physical association of auxiliary subunits with these domains, it is plausible that they could influence the binding and/or efficacy of Talampanel. However, there is a lack of specific research detailing the direct interactions between Talampanel and these auxiliary subunits.

The dynamic movement of AMPA receptors into and out of the synapse is a fundamental mechanism of synaptic plasticity. This process, known as receptor trafficking, is heavily dependent on interactions with scaffolding proteins and is modulated by auxiliary subunits such as TARPs. nih.gov Currently, there is no direct evidence to suggest that Talampanel's primary mechanism of action involves the alteration of AMPA receptor trafficking. As a negative allosteric modulator that acts on the channel itself, its principal effect is on receptor function rather than its cellular localization. It remains a possibility that long-term blockade of AMPA receptor activity by Talampanel could lead to compensatory changes in receptor trafficking, but this has not been experimentally demonstrated.

The functional characteristics of native AMPA receptors are determined by the specific combination of their principal (GluA1-4) and auxiliary subunits. For instance, TARPs can significantly alter the channel's conductance, deactivation, and desensitization kinetics. nih.gov The selectivity of Talampanel for GluA1 and GluA2-containing receptors implies that its pharmacological impact will vary depending on the subunit composition of the AMPA receptors in a particular brain region or neuronal population. nih.gov The presence of different auxiliary subunits could further diversify the functional consequences of Talampanel administration. For example, an auxiliary subunit that modifies the conformation of the transmembrane domains might alter the affinity of Talampanel for its binding site. These considerations highlight the complexity of predicting the precise effects of Talampanel in different neuronal circuits without a detailed understanding of the native AMPA receptor complexes involved.

Data Tables

Table 1: Stereoselectivity of Talampanel on GluA2 Receptors

Receptor StateEndismic Ratio
Closed-channel14 nih.gov
Open-channel10 nih.gov

This table summarizes the preferential binding of the more active (S)-enantiomer of Talampanel to the closed and open states of the GluA2 AMPA receptor subunit.

Preclinical Efficacy and Neurobiological Research in Animal Models

Anticonvulsant Activity in Epilepsy Models

Talampanel's effectiveness was evaluated in numerous well-established animal models designed to mimic different aspects of human epilepsy. These models utilize electrical or chemical methods to induce seizures, allowing for the assessment of a compound's ability to prevent seizure initiation or spread. The compound showed a wide range of activity in these paradigms, indicating a broad-spectrum anticonvulsant profile.

The Maximal Electroshock (MES) seizure model is a standard preclinical test used to identify anticonvulsant compounds that are effective against generalized tonic-clonic seizures. In this model, an electrical stimulus is applied to induce a maximal seizure characterized by a tonic extension of the hind limbs. Talampanel demonstrated protective effects in the MES test in mice. The median effective dose (ED50) required to protect against the tonic hindlimb extension phase of MES-induced seizures was determined to be 8.6 mg/kg, highlighting its efficacy in preventing the spread of seizure activity.

Talampanel's anticonvulsant properties were further confirmed in various models that use chemical convulsants to induce seizures. These tests are valuable for assessing a drug's mechanism of action and its potential efficacy against different seizure types, such as myoclonic and clonic seizures.

Pentylenetetrazole (PTZ): In the pentylenetetrazole-induced seizure model, which is sensitive to agents that enhance GABAergic neurotransmission, Talampanel was effective with an ED50 of 16.8 mg/kg in mice.

4-Aminopyridine: Against seizures induced by 4-aminopyridine, a potassium channel blocker, Talampanel showed potent activity with an ED50 of 8.4 mg/kg.

Picrotoxin: The compound was also highly effective in preventing seizures induced by picrotoxin, a non-competitive GABA-A receptor antagonist, with an ED50 of 7.2 mg/kg.

The efficacy of Talampanel across these chemically distinct models underscores its broad-spectrum activity. The compound was also effective against seizures induced by bicuculline, strychnine, bemegride, nicotine, and 3-mercaptopropionic acid.

Efficacy of Talampanel in Chemically-Induced Seizure Models in Mice
Convulsant AgentMechanism of ActionTalampanel ED50 (mg/kg)
PentylenetetrazoleGABA-A Receptor Antagonist16.8
4-AminopyridinePotassium Channel Blocker8.4
PicrotoxinGABA-A Receptor Antagonist7.2
BicucullineCompetitive GABA-A Antagonist14.6
StrychnineGlycine Receptor Antagonist17.4

The amygdala-kindling model is a widely used chronic model that reflects aspects of temporal lobe epilepsy, particularly complex partial seizures. In this model, repeated electrical stimulation of the amygdala leads to a progressive intensification of seizure activity. While specific efficacy data for Talampanel in the amygdala-kindling model is not detailed in the available research, AMPA receptor antagonists as a class have been shown to be effective in reducing seizure severity in this model. This suggests that by targeting AMPA receptors, Talampanel likely has an inhibitory effect on the development and expression of kindled seizures, which are a model for the long-term neuronal changes seen in chronic epilepsy.

Preclinical studies investigated the potential for synergistic interactions between Talampanel and other established antiepileptic drugs (AEDs). Research indicated that Talampanel could potentiate the anticonvulsant effects of several conventional agents. For instance, it was shown to enhance the protective action of diazepam in both MES- and metrazole (pentylenetetrazole)-induced seizure models. This potentiation suggests that Talampanel, when used in combination, could allow for lower doses of other AEDs, potentially reducing side effects while maintaining or enhancing efficacy. The closely related 2,3-benzodiazepine AMPA antagonist, GYKI 52466, has also been shown to potentiate the activity of conventional antiepileptics such as carbamazepine, phenytoin, phenobarbital, and valproate in the MES model, suggesting a class effect.

A crucial area of epilepsy research is the prevention of epileptogenesis—the process by which a normal brain develops epilepsy. Studies in a rodent model of neonatal hypoxia-induced seizures provided insight into Talampanel's potential long-term neuroprotective effects.

In this model, early-life seizures can lead to an increased susceptibility to neuronal injury from subsequent seizures later in life. Pretreatment with Talampanel before the hypoxic seizures not only suppressed the acute seizure activity but also attenuated the long-term increase in susceptibility to seizure-induced neuronal injury. nih.gov This finding suggests that Talampanel may have antiepileptogenic properties, intervening in the processes that lead to a chronically hyperexcitable state. nih.gov The protective effect is thought to be linked to its role as an AMPA receptor antagonist, as other antagonists like NBQX and topiramate show similar protective profiles in this model. nih.gov

Efficacy Across Diverse Seizure Induction Paradigms

Neuroprotective Properties in Models of Brain Injury and Disease

Talampanel, (S)-, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant neuroprotective effects in a variety of preclinical animal models of acute brain injury and chronic neurodegenerative disease. Its mechanism of action, which involves modulating glutamate-mediated excitotoxicity, has been a key area of investigation in efforts to mitigate neuronal damage following insults such as ischemia, trauma, and viral infections.

In rodent models of focal cerebral ischemia, which mimic the pathophysiology of stroke, Talampanel has shown a robust capacity to protect brain tissue from ischemic damage.

Studies have consistently documented Talampanel's ability to decrease the volume of brain tissue death (infarct) resulting from the interruption of blood flow. In rat models of middle cerebral artery occlusion (MCAO), Talampanel significantly reduced infarct size. One study found that administration after a one-hour MCAO resulted in a 47.3% reduction in infarct size when given after a 30-minute delay and a 48.5% reduction when given after a 2-hour delay.

Similar neuroprotective effects were observed in mouse models. Following a transient (60-minute) MCAO and 48 hours of reperfusion, Talampanel treatment led to a significant decrease in infarct size from 57.1 mm² in control animals to 18.9 mm² in treated animals. nih.gov In other mouse studies involving 1.5-hour and 2-hour transient ischemia, Talampanel reduced the infarcted tissue area at the levels of the striatum and hippocampus by up to 44.5% and 39.3%, respectively. nih.gov Furthermore, in a rat model of photochemically induced thrombosis, the compound inhibited infarct size by 40.1%. nih.gov

Table 1: Effect of Talampanel on Infarct Volume in Cerebral Ischemia Models
Animal ModelIschemia ModelTreatment DelayInfarct Size ReductionSource
Rat1-hr MCAO30 min47.3% nih.gov
Rat1-hr MCAO2 hr48.5% nih.gov
Mouse1.5-hr MCAON/AUp to 44.5% nih.gov
Mouse1-hr MCAON/AFrom 57.1 mm² to 18.9 mm² nih.gov
RatPhotothrombosis30 min40.1% nih.gov
Table 2: Effect of Talampanel on Apoptotic Markers in a Mouse MCAO Model
Apoptotic MarkerControl Group (Ischemia)Talampanel-Treated Group (Ischemia)Source
TUNEL-Positive Cells (count)962 ± 13.0604 ± 6.9 nih.gov
Caspase-3 Active CellsN/A (High)Strong, significant reduction nih.gov

Talampanel's neuroprotective efficacy extends to models of traumatic brain injury (TBI). In a rat model using fluid-percussion injury, administration of Talampanel 30 minutes post-trauma resulted in a significant reduction in the total contusion area compared to vehicle-treated controls (0.54 mm² vs. 1.79 mm²). nih.gov This protective effect was time-dependent, as delaying the treatment to 3 hours post-injury resulted in the loss of neuroprotection. nih.gov

In addition to preserving gross tissue morphology, the early administration of Talampanel significantly attenuated neuronal damage in vulnerable brain regions such as the hippocampus. nih.gov Specifically, treated rats showed significantly higher counts of normal-appearing pyramidal neurons in all subsectors of the hippocampal CA1 region ipsilateral to the injury compared to vehicle-treated rats. nih.gov

Table 3: Neuroprotective Effects of Talampanel in a Rat TBI Model
ParameterVehicle-TreatedTalampanel-Treated (30 min post-TBI)Source
Total Contusion Area (mm²)1.79 ± 0.420.54 ± 0.25 nih.gov
Normal Neuron Count (Medial CA1)66.3 ± 2.180.3 ± 2.0 nih.gov
Normal Neuron Count (Middle CA1)60.3 ± 2.271.5 ± 2.0 nih.gov
Normal Neuron Count (Lateral CA1)63.0 ± 3.274.5 ± 3.0 nih.gov

Talampanel has been investigated in models of viral encephalomyelitis, where neuronal damage results from a combination of viral replication, excitotoxicity, and the host immune response. In C57BL/6 mice infected with a neurovirulent strain of Sindbis virus (NSV), which causes fatal encephalomyelitis, Talampanel treatment offered significant protection from paralysis and death. als.nettaconic.com Mortality was reduced from 100% in untreated mice to 25% in the Talampanel-treated group. taconic.com

The protective mechanism appears to involve a potent modulation of the host's inflammatory response. als.net Examination of brain tissue from infected mice showed that Talampanel treatment led to significantly less infiltration of mononuclear cells and prevented the activation of astrocytes, as measured by glial fibrillary acidic protein expression. als.nettaconic.com This reduction in central nervous system inflammation was attributed to an unexpected effect of Talampanel on the peripheral immune system; it suppressed the activation and proliferation of lymphocytes in secondary lymphoid tissues in response to the infection. als.net Consequently, both antibody responses to the virus and viral clearance were delayed, suggesting that Talampanel's neuroprotection in this model is achieved primarily by preventing immune-mediated damage rather than by inhibiting excitotoxicity alone. als.nettaconic.com

Cerebral Ischemia Models

Studies in Neurodegenerative Disease Models

The role of excitotoxicity in chronic neurodegenerative diseases has led to the evaluation of Talampanel in relevant animal models, particularly for Amyotrophic Lateral Sclerosis (ALS). In the mutant SOD1 (superoxide dismutase 1) mouse model of ALS, which exhibits progressive motor neuron loss, research has focused on Talampanel's ability to modulate intracellular calcium levels, a downstream consequence of excitotoxicity.

A key study found that motor neurons in SOD1 mice have elevated intracellular calcium levels. nih.gov When Talampanel treatment was initiated at a presymptomatic stage of the disease, it was able to significantly reduce these elevated calcium levels, although it did not restore them to normal. nih.gov However, the efficacy of the treatment was dependent on the timing of its initiation. If the treatment was started after the onset of clinical symptoms, it failed to significantly reduce the elevated calcium. nih.gov Despite the observed effect on this cellular pathology in the presymptomatic phase, the treatment did not ultimately rescue motor neurons from degeneration in either presymptomatic or symptomatic treatment paradigms. nih.gov This suggests that while AMPA receptor blockade can impact a key pathological mechanism like calcium dysregulation, its ability to prevent neuronal death in this ALS model is limited, particularly as the disease progresses. nih.gov

Amyotrophic Lateral Sclerosis (ALS) Models (e.g., Mutant SOD1 Mice)

Talampanel has been investigated in preclinical models of Amyotrophic Lateral Sclerosis (ALS), particularly in transgenic mice expressing a mutant human superoxide dismutase 1 (SOD1) gene, a common model for studying the familial form of ALS. psychogenics.comtaconic.com These studies aim to understand the therapeutic potential of Talampanel in mitigating the progressive neurodegeneration characteristic of the disease.

A key pathological feature of ALS is excitotoxicity, where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage. This process is often mediated by an influx of calcium ions into motor neurons through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mtak.huresearchgate.net

Research using mutant SOD1 (G93A) transgenic mice has shown that motor neurons in these animals exhibit elevated intracellular calcium levels. nih.govnih.gov Treatment with Talampanel, an AMPA receptor antagonist, has been demonstrated to reduce these elevated calcium levels. nih.govnih.gov One study found a 62% increase in the volume density of electron-dense deposits, reflecting tissue calcium, in the motor neurons of vehicle-treated SOD1 mice compared to wild-type mice at 12 weeks of age. nih.gov Talampanel treatment significantly reduced this elevated calcium level when administered at a presymptomatic stage. nih.govnih.gov However, the efficacy of Talampanel in reducing motoneuronal calcium declined as the disease progressed, with no significant effect observed when the treatment was initiated at a symptomatic stage. nih.govnih.gov

This effect of reducing calcium influx is not limited to the cell bodies of motor neurons. Studies have also shown that presymptomatic application of Talampanel could prevent the increase of calcium in the motor axon terminals of SOD1 mutant animals, which are considered vulnerable nerve endings in ALS. mtak.huresearchgate.net

Table 1: Effect of Talampanel on Motoneuronal Calcium Levels in SOD1 Mice

Treatment Group Age of Assessment Observation Finding
SOD1 Mice + Vehicle 12 weeks Elevated intracellular calcium 62% increase compared to wild-type. nih.gov
SOD1 Mice + Talampanel (Presymptomatic) 12 weeks Reduced intracellular calcium Significant reduction compared to vehicle-treated SOD1 mice. nih.govnih.gov
SOD1 Mice + Talampanel (Symptomatic) 19 weeks No significant reduction in calcium Efficacy of Talampanel declines with disease progression. nih.gov
SOD1 Mice + Talampanel (Presymptomatic) - Reduced calcium in motor axon terminals Protective effect extends to nerve endings. mtak.huresearchgate.net

While Talampanel demonstrated an ability to reduce intracellular calcium levels when administered presymptomatically in SOD1 mice, its effects on histopathological outcomes and disease progression have been limited in these models.

Despite the reduction in motoneuronal calcium, studies have reported that Talampanel treatment, whether initiated at a presymptomatic or symptomatic stage, failed to rescue motor neurons from degeneration. nih.govnih.gov In one study, a 25% loss of motor neurons was observed in 12-week-old mutant SOD1 mice relative to wild-type controls, which increased to 35% by 19 weeks of age, regardless of Talampanel treatment. nih.gov

Parkinson's Disease Models (e.g., Primate Models)

The potential therapeutic effects of Talampanel have also been explored in primate models of Parkinson's disease, which are valuable for studying the motor complications that arise from long-term levodopa therapy. nih.govmichaeljfox.orglu.se

Long-term treatment with levodopa, the standard therapy for Parkinson's disease, often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesias (LID). nih.govnih.gov Preclinical studies in MPTP-lesioned monkeys, a well-established model of parkinsonism, have investigated the role of AMPA receptor antagonists in managing LID.

Research has shown that the administration of Talampanel to parkinsonian monkeys can significantly decrease levodopa-induced dyskinesias. drugbank.com One study reported a reduction of up to 40% in these involuntary movements. drugbank.comnih.gov This suggests that blockade of AMPA receptors may be a viable strategy for alleviating this common side effect of levodopa treatment.

In addition to mitigating dyskinesias, Talampanel has been shown to potentiate the primary therapeutic effects of levodopa in primate models of Parkinson's disease. drugbank.com When administered in combination with levodopa, Talampanel increased motor activity, indicating an enhancement of the antiparkinsonian action of levodopa. drugbank.com This finding is significant as it suggests that Talampanel could potentially broaden the therapeutic window of levodopa by both reducing its side effects and augmenting its desired effects.

Table 2: Effects of Talampanel in Primate Models of Parkinson's Disease

Model Intervention Outcome on Dyskinesia Outcome on Antiparkinsonian Action
MPTP-lesioned monkeys Talampanel + Levodopa Significant reduction (up to 40%). drugbank.comnih.gov Potentiation of levodopa's effect (increased motor activity). drugbank.com
MPTP-lesioned monkeys Talampanel alone No modification of parkinsonian symptoms. drugbank.com Not applicable.

Antineoplastic Investigations in Glioma Models

The role of glutamate and its receptors in the proliferation and survival of glioma cells has led to investigations into the potential antineoplastic properties of AMPA receptor antagonists like Talampanel. nih.govplos.org

Preclinical data has suggested that blockade of AMPA receptors could inhibit the growth of human gliomas. nih.gov The mechanism is thought to involve the inactivation of calcium-permeable AMPA receptors, which can induce tumor cell apoptosis and suppress mitotic activity in glioma mouse models. nih.gov Intracellular calcium influx through these receptors activates the protein serine-threonine kinase Akt, a key regulator of glioma cell survival and proliferation. nih.gov

A phase II clinical trial combining Talampanel with standard radiotherapy and temozolomide (B1682018) for newly diagnosed glioblastoma multiforme demonstrated a median survival of 20.3 months, which compared favorably to a historical control of 14.6 months with radiotherapy and temozolomide alone. nih.govspandidos-publications.com However, as a single agent in recurrent malignant gliomas, Talampanel did not show significant activity. nih.govspandidos-publications.com This suggests that while AMPA receptor blockade may not be sufficient as a monotherapy, it could potentially enhance the efficacy of standard cytotoxic therapies for glioma. nih.gov

Role of Glutamate System and AMPA Receptors in Glioma Proliferation and Migration

The glutamatergic system is increasingly recognized for its critical role in the pathophysiology of gliomas. nih.gov Glioma cells have been shown to release glutamate in concentrations that can be toxic to surrounding neural tissue. nih.gov This process is exacerbated by a reduction in glutamate reuptake mechanisms, as high-grade gliomas often exhibit reduced levels of glutamate transporters. nih.gov

This excess extracellular glutamate creates a positive feedback loop that promotes tumor progression. nih.gov Glioma cells themselves express AMPA-type glutamate receptors. nih.gov The activation of these receptors by glutamate stimulates glioma cell proliferation, survival, and migration. nih.govnih.gov In vitro and animal studies have indicated that inhibiting AMPA receptors can halt the growth and invasion of glioma cells. nih.gov The signaling cascade involves the influx of intracellular calcium through AMPA receptors, which in turn activates the protein serine-threonine kinase Akt, a key regulator of glioma cell survival and proliferation. nih.gov Therefore, the AMPA receptor is considered a significant therapeutic target, as it is central to the cycle of glutamate release and uptake imbalance that fuels tumor growth. nih.gov

Induction of Tumor Cell Apoptosis and Suppression of Mitotic Activity

Preclinical research in glioma mouse models has demonstrated that the inactivation of calcium-permeable AMPA glutamate receptors can have direct anti-tumor effects. nih.gov Specifically, blocking these receptors has been shown to induce apoptosis (programmed cell death) in tumor cells and suppress their mitotic activity, which is essential for proliferation. nih.gov This suggests that beyond merely halting growth (a cytostatic effect), targeting AMPA receptors with an antagonist like Talampanel could actively reduce the tumor cell population through cytotoxic mechanisms. researchgate.net

Potential Interactions with Standard Glioma Therapies in Preclinical Settings

The rationale for combining Talampanel with standard glioma treatments, such as radiotherapy and temozolomide, is supported by preclinical evidence. While glutamate inhibition alone may not be sufficient for a clinically significant response, it is hypothesized that it could enhance the efficacy of standard cytotoxic therapies. nih.gov This concept was explored in a phase II clinical trial involving newly diagnosed glioblastoma patients, which combined Talampanel with standard radiotherapy and temozolomide. nih.gov The results of this trial, which demonstrated an improved median survival compared to a historical control group treated with only radiotherapy and temozolomide, are consistent with a synergistic or additive effect. nih.gov The preclinical data suggest that by inhibiting a key pathway for tumor proliferation and survival, AMPA receptor antagonists could make glioma cells more susceptible to the cytotoxic effects of radiation and chemotherapy. nih.gov

Table 1: Summary of Talampanel's Preclinical Efficacy in Glioma Models

Research Area Key Findings in Animal Models Implication
Glutamate System Role Glioma cells release excess glutamate and express AMPA receptors, creating a feedback loop that promotes tumor growth and migration via Akt pathway activation. nih.govnih.gov Targeting the AMPA receptor can disrupt a fundamental mechanism of glioma progression.
Apoptosis & Mitosis Inactivation of AMPA receptors in glioma mouse models leads to the induction of tumor cell apoptosis and a reduction in mitotic activity. nih.gov Talampanel may have cytotoxic effects, actively killing cancer cells, in addition to cytostatic effects.
Combination Therapy Preclinical rationale supports the combination of Talampanel with standard therapies to enhance their efficacy. nih.gov AMPA receptor inhibition may sensitize glioma cells to treatments like radiation and temozolomide.

Immunomodulatory Effects in Neurological Inflammation Models

Beyond its role in oncology, Talampanel has been investigated for its effects on the immune system, particularly in the context of neuroinflammation. Studies using animal models of viral encephalomyelitis have revealed that Talampanel can exert significant immunomodulatory effects.

Impact on Central Nervous System Mononuclear Cell Infiltration and Astrocyte Reactivity

In a mouse model of fatal viral encephalomyelitis caused by the neurovirulent Sindbis virus (NSV), treatment with Talampanel demonstrated a protective effect against paralysis and death. nih.gov A key finding from this research was the significant impact on the inflammatory response within the central nervous system (CNS). Examination of the brains of infected mice showed that Talampanel treatment led to substantially less infiltration of mononuclear cells compared to untreated animals. nih.gov Furthermore, Talampanel prevented the increase in astrocyte reactivity, as measured by the expression of glial fibrillary acidic protein (GFAP), a common marker for this process. nih.gov This suggests that AMPA receptor antagonism can directly temper the inflammatory cascade within the CNS during an infection. nih.gov

Modulation of Systemic Immune Responses to Infection

The protective effects of Talampanel within the CNS appear to be linked to a broader modulation of the systemic immune response. nih.gov In the same NSV infection model, Talampanel treatment suppressed the virus-specific adaptive immune response. nih.gov This was evidenced by suppressed antibody responses to the virus and a corresponding delay in viral clearance. nih.gov The underlying mechanism for this immunosuppression was identified as a failure of the treated mice to induce the activation and proliferation of lymphocytes in secondary lymphoid tissues in response to the infection. nih.gov These findings indicate that AMPA receptors play a role in the adaptive immune response and that their antagonism can have a systemic immunosuppressive effect. nih.gov

Table 2: Summary of Talampanel's Immunomodulatory Effects in a Viral Encephalomyelitis Mouse Model

Research Area Key Findings in Animal Models Implication
CNS Inflammation Reduced mononuclear cell infiltration into the brain. nih.gov Talampanel can directly reduce the severity of neuroinflammation at the site of infection.
Astrocyte Reactivity Prevented the increase in astrocyte expression of glial fibrillary acidic protein (GFAP). nih.gov Suggests a role in controlling glial cell responses to inflammatory stimuli.
Systemic Immunity Suppressed the virus-specific antibody response and delayed virus clearance. nih.gov AMPA receptor antagonism has systemic immunomodulatory effects.
Lymphocyte Activation Inhibited the activation and proliferation of lymphocytes in secondary lymphoid tissue following infection. nih.gov The mechanism of immunosuppression involves blunting the adaptive immune response.

Pharmacokinetic Profiles and Biotransformation Pathways in Preclinical Species

Blood-Brain Barrier Permeability and Central Nervous System Penetration

A critical attribute for any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB) and achieve effective concentrations in the brain. Preclinical data consistently demonstrate that Talampanel, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, possesses excellent central nervous system (CNS) penetration. nih.govnih.gov As a member of the 2,3-benzodiazepine class of negative allosteric modulators, it was shown to have good permeability across the BBB, a significant advantage over many competitive AMPA receptor antagonists which generally exhibit poor penetration. dovepress.comtandfonline.com This effective CNS penetration was a key pharmacological feature highlighted in multiple studies, confirming its potential to engage its therapeutic target within the brain. nih.govnih.govresearchgate.net

Comparative Species Metabolism and Enzyme Pathways

The biotransformation of Talampanel exhibits notable differences across various preclinical species. portico.org The metabolic profile in animal models revealed several key pathways, with N-acetylation being a significant route that varied considerably among species. portico.orgingentaconnect.com Preclinical investigations showed that N-acetylation is a major metabolic pathway in monkeys, occurs moderately in rats, but is a poor pathway in mice and negligible in dogs. portico.orgingentaconnect.com The resulting N-acetyl metabolite is largely inactive in vitro; however, it displayed some activity in in vivo preclinical models, which may be attributable to its potential deacetylation back to the parent compound, Talampanel. ingentaconnect.com

Table 1: Comparative Significance of N-Acetylation Pathway for Talampanel in Preclinical Species
SpeciesSignificance of N-AcetylationReference
MonkeyExtensive portico.orgingentaconnect.com
RatModerate portico.orgingentaconnect.com
MousePoor portico.orgingentaconnect.com
DogNegligible portico.orgingentaconnect.com

Phase I metabolism of Talampanel involves several oxidative and reductive reactions. The primary identified Phase I pathways include deacetylation, N-oxidation, and O-dealkylation. portico.org The O-dealkylation process results in the formation of a catechol metabolite. portico.org

Following Phase I reactions, Talampanel and its metabolites undergo Phase II conjugation. These pathways include O- and N-glucuronidation, the aforementioned N-acetylation, and catechol methylation. portico.org

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a key determinant of its free, pharmacologically active concentration. For Talampanel, plasma protein binding was evaluated across different species, showing a moderate to high degree of binding. The percentage of protein binding was found to be within the range of 67.3% to 87.9% in the animal species tested. portico.org Another estimate confirmed a similar range of 67% to 88%. ingentaconnect.com

Table 2: Plasma Protein Binding of Talampanel in Preclinical Species
ParameterValueReference
Binding Range Across Species67.3% - 87.9% portico.org

Excretion Routes and Elimination Profiles in Animal Models

Studies in animal models have provided insight into the elimination routes of Talampanel. In monkeys, following a single oral administration, the compound and its metabolites are excreted through both renal and fecal pathways. portico.org Specifically, 43.7% of the dose was recovered in the urine, while 32.8% was found in the feces. portico.org

Table 3: Excretion Profile of Talampanel in Monkeys (Single Oral Dose)
Excretion RoutePercentage of Dose RecoveredReference
Urine43.7% portico.org
Feces32.8% portico.org

Chemical Synthesis and Medicinal Chemistry Approaches

Established Synthetic Routes for Talampanel and its Analogues

The synthesis of Talampanel, a 2,3-benzodiazepine, has been approached through various chemical routes since its development. One of the established methods involves a multi-step sequence starting with the condensation of 1-(3,4-Methylenedioxyphenyl)-2-propanol with 4-nitrobenzaldehyde. portico.org This is followed by oxidation, reaction with acetylhydrazine, mesylation of the chiral hydroxy group, and subsequent cyclization. portico.org The final step in this pathway is the reduction of the nitro group to form the primary amine characteristic of Talampanel. portico.org

Alternative strategies have also been developed. For instance, an organocatalytic route provides an efficient method for preparing the key chiral intermediate, (S)-1-arylpropan-2-ols. tandfonline.com This approach utilizes L-proline to catalyze an asymmetric α-aminooxylation of aldehydes, followed by regioselective tosylation and reduction, demonstrating the versatility of modern synthetic methodologies in accessing crucial chiral building blocks for Talampanel. tandfonline.com

Few synthetic strategies for Talampanel are available in the literature, though it has been a compound of significant clinical and preclinical interest. rsc.org One notable synthesis developed by Anderson and coworkers was recognized for being efficient and environmentally conscious, producing Talampanel in its optically pure form. rsc.org

Table 1: Overview of an Established Chemical Synthesis Route for Talampanel portico.org

Step Description
1 Condensation of 1-(3,4-Methylenedioxyphenyl)-2-propanol with 4-nitrobenzaldehyde.
2 Oxidation of the resulting compound.
3 Treatment with acetylhydrazine.
4 Mesylation of the chiral hydroxy group.
5 Cyclization reaction.
6 Reduction of the nitro group to form the final amine.

Development and Application of Biocatalytic Synthesis Methods

In response to the growing need for more sustainable and efficient manufacturing processes, biocatalytic methods have been developed and applied to the synthesis of Talampanel. researchgate.netacs.org These methods leverage enzymes and whole-cell systems to perform key chemical transformations with high selectivity and under mild conditions, representing a significant advancement over traditional chemical protocols. researchgate.netmdpi.comresearchgate.net

The synthesis of Talampanel has become a showcase for the application of Green Chemistry principles, which aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products. calstate.eduafricanjournalofbiomedicalresearch.com Eli Lilly was recognized with a Greener Synthetic Pathways Award for developing a novel synthesis of Talampanel (then known as LY300164) that exemplifies these principles. calstate.edu

Key green aspects of this synthesis include:

Waste Prevention : The process was redesigned to prevent the formation of significant waste streams. calstate.edu A notable achievement was the elimination of chromium waste by replacing a chemical oxidation step with a process using compressed air. calstate.edu This change prevented the disposal of approximately three pounds of toxic chromium for every pound of the drug produced. calstate.edu

Use of Safer Solvents : The synthesis shifted from harsh organic solvents to a safer, aqueous-based system for the key reduction step, significantly reducing solvent waste. calstate.edu

Use of Renewable Feedstocks and Biocatalysis : Other green approaches have utilized renewable starting materials. A formal total synthesis was developed starting from safrole, which is derived from sassafras oil. researchgate.netrsc.orgrsc.org This route also employed carrots (Daucus carota) as a readily available, renewable biocatalyst for the key enantioselective reduction step. researchgate.netrsc.orgrsc.org

Energy Efficiency : To improve energy efficiency and shorten reaction times, some synthetic steps have been adapted to use microwave irradiation. rsc.orgresearchgate.netrsc.org

Achieving the correct stereochemistry is critical for the biological activity of Talampanel. Biocatalysis has proven to be a superior method for establishing the required chiral center. mdpi.comnih.gov The key transformation is the stereoselective enzymatic reduction of the prochiral ketone, 3,4-methylenedioxyphenylacetone, to the optically active alcohol, (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol. rsc.orgfermentia.hu

Two main whole-cell biocatalysts have been successfully employed for this purpose:

Zygosaccharomyces rouxii : This yeast was selected for its high productivity and tolerance to the substrate and product concentrations (up to 6 g/L). fermentia.hu In a process developed by Eli Lilly, the reaction was conducted in an aqueous medium, and a moderately polar adsorbent resin (XAD-7) was used to control the concentration of the substrate and product, preventing toxicity to the microorganisms. rsc.orgcalstate.edufermentia.hu This method produced the chiral alcohol with a high yield (96%). calstate.edu

Daucus carota (Carrot) : As a green and readily available alternative, the bioreduction of 3,4-methylenedioxyphenylacetone has been accomplished using carrot bits in water. researchgate.netrsc.org This method also achieves high enantioselectivity, yielding the desired (S)-alcohol with over 95% enantiomeric excess (ee) and in good yield (80%). researchgate.netrsc.org

Table 2: Comparison of Microbial Biocatalysts for Talampanel Intermediate Synthesis

Biocatalyst Substrate Product Yield Enantiomeric Excess (ee) Source
Zygosaccharomyces rouxii 3,4-Methylenedioxyphenylacetone (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol 96% Not specified, but optically pure calstate.edufermentia.hu
Daucus carota (carrot) 3,4-Methylenedioxyphenylacetone (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol 80% >95% researchgate.netrsc.org

Process optimization for Talampanel synthesis has focused on improving atom economy and reducing solvent usage, core tenets of green chemistry. numberanalytics.comskpharmteco.comprimescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. skpharmteco.comchemistry-teaching-resources.com

The biocatalytic route to Talampanel is significantly superior to older chemical methods in this regard. acs.org Previous industrial-scale syntheses relied on chiral reducing agents like (−)-diisopinocampheylchloroborane [(−)-DIP-Cl], which is corrosive, moisture-sensitive, and results in poor atom economy as the boron reagent is a stoichiometric byproduct. acs.org The biocatalytic reduction avoids this issue entirely, as the "reagent" is a catalytic amount of enzyme within the microbial cells. acs.org

Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) Studies of Talampanel and Related Benzodiazepines

The relationship between the chemical structure of a molecule and its biological activity (SAR) is a foundational concept in medicinal chemistry. nootanpharmacy.inwikipedia.org More recently, the study of structure-kinetics relationships (SKR), which examines how structural changes affect the binding and unbinding rates (k-on and k-off) of a drug to its target, has been recognized as a critical parameter for predicting in vivo efficacy. rsc.orgnih.gov34.237.233universiteitleiden.nl

For Talampanel and related 2,3-benzodiazepines, SAR studies have elucidated key structural features required for potent AMPA receptor antagonism:

Stereochemistry at C-4 : The stereochemistry of the methyl group at the C-4 position of the diazepine (B8756704) ring is crucial. Talampanel is the (R)-enantiomer and is significantly more potent than its (S)-(+) counterpart, making it the eutomer. acs.orgnih.gov Kinetic studies show it binds preferentially to a specific site, termed the "M" site, on the GluA2 AMPA receptor subunit, which recognizes the R configuration of the C-4 methyl group. acs.orgnih.govnih.gov

Substitution at N-3 : The N-acetyl group at the N-3 position is important for activity. Studies suggest that introducing longer acyl groups at this position could lead to even more potent inhibitors for the "M" site. nih.govnih.gov

The 4-Aminophenyl Group : The 1-(4-aminophenyl) substituent is essential for activity. Synthesis of analogues where this amino group was either moved to a different position or sterically hindered resulted in inactive compounds, highlighting the significance of this specific function for interaction with the receptor. nih.goveurekaselect.com

Subunit Selectivity : Talampanel is an effective inhibitor of GluA1 and GluA2 receptor subunits but is virtually ineffective on GluA3 and GluA4, indicating that the binding site to which it binds differs across the AMPA receptor subunit family. acs.orgnih.gov

Table 3: Key Structure-Activity Relationship (SAR) Findings for Talampanel Scaffold

Structural Position Feature Importance for Activity Source
C-4 (R)-Methyl group Critical for high potency; defines the eutomer. acs.orgnih.gov
N-3 Acyl group Important for binding; longer acyl groups may increase potency. nih.govnih.gov
C-1 4-Aminophenyl group Essential for activity; transposition or shielding leads to inactivity. nih.goveurekaselect.com

Design and Synthesis of Novel AMPA Receptor Antagonists Inspired by Talampanel Scaffold

The structural framework of Talampanel has served as an inspiration for the design and synthesis of new classes of non-competitive AMPA receptor antagonists. capes.gov.bracs.org Researchers have explored various scaffolds to identify compounds with improved potency and different pharmacological profiles.

Examples of these novel antagonists include:

Modified 2,3-Benzodiazepines : Building directly on the Talampanel structure, new series of 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones and their corresponding 4-thione analogues have been synthesized. acs.org Some of these compounds showed remarkable anticonvulsant activity, in some cases with lower toxicity than the parent compounds. acs.org

Tetrahydroisoquinolines : Based on molecular modeling studies, N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed as potential non-competitive AMPA antagonists. capes.gov.br One compound from this series proved to be more potent than Talampanel in a seizure model and was confirmed as a highly effective non-competitive modulator of the AMPA receptor through electrophysiological studies. capes.gov.br

Quinazolinediones and Quinoxalinediones : Moving away from the benzodiazepine (B76468) core, other heterocyclic systems have been investigated. A series of quinazolinedione sulfonamide antagonists were designed, leading to the discovery of Selurampanel, which showed excellent oral potency in preclinical seizure models. nih.gov Similarly, various 1-substituted quinoxalinediones have been synthesized and evaluated, with some derivatives showing high and selective affinity for the AMPA receptor. ebi.ac.uk

Table 4: Novel AMPA Receptor Antagonist Scaffolds Inspired by Talampanel Research

Scaffold Class Example/Key Feature Research Finding Source
Modified 2,3-Benzodiazepines 3-(N-alkylcarbamoyl)-4H-2,3-benzodiazepin-4-ones/thiones Showed potent anticonvulsant activity, some with lower toxicity than parent compounds. acs.org
Tetrahydroisoquinolines N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines A lead compound was more potent than Talampanel in seizure models. capes.gov.br
Quinazolinediones Selurampanel Demonstrated excellent oral potency against seizures in rodents. nih.gov
Quinoxalinediones 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione Showed high and selective binding affinity for the AMPA receptor. ebi.ac.uk

Advanced Research Methodologies and Future Directions

In Vitro Electrophysiology and Patch-Clamp Techniques for Receptor Characterization

In vitro electrophysiology, particularly the patch-clamp technique, has been fundamental in characterizing the interaction of Talampanel with AMPA receptors at a molecular level. jneurosci.org These methods allow for the direct measurement of ion flow through receptor channels in response to agonist application, providing a precise quantification of antagonist activity.

Studies utilizing whole-cell patch-clamp recordings in cultured rat hippocampal neurons have demonstrated that Talampanel inhibits AMPA-induced inward currents in a concentration-dependent manner. psu.edu For instance, in cerebellar Purkinje neurons, Talampanel exhibited an IC50 value of 2.5 µM, signifying its potency as an allosteric antagonist. caymanchem.com This technique is crucial for determining the mode of inhibition. As a non-competitive antagonist, Talampanel reduces the maximum response to the agonist without changing the agonist's binding affinity. psu.edu Electrophysiological studies have also been instrumental in comparing the potency of Talampanel to other 2,3-benzodiazepine antagonists, such as GYKI 52466, revealing that Talampanel has a 2.3- to 3-fold greater potency. rndsystems.com

These detailed electrophysiological characterizations provide a foundational understanding of how Talampanel modulates AMPA receptor function, which is essential for interpreting its effects in more complex biological systems.

Advanced Neuroimaging and Histopathological Analyses in Animal Models

Preclinical studies in various animal models have employed advanced neuroimaging and histopathological techniques to visualize and quantify the neuroprotective effects of Talampanel. researchgate.netwaxitinc.com These methodologies provide critical evidence of the drug's efficacy in mitigating neuronal damage in conditions like traumatic brain injury (TBI) and cerebral ischemia. researchgate.netresearchgate.net

In a rat model of TBI, histopathological analysis revealed that Talampanel administration significantly reduced the total contusion area compared to vehicle-treated animals. researchgate.net Specifically, treatment initiated 30 minutes after injury resulted in a marked decrease in neuronal damage in the CA1 sector of the hippocampus. researchgate.net Similarly, in rodent models of focal cerebral ischemia, Talampanel demonstrated a significant reduction in infarct size. researchgate.net Techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining are used to delineate the infarcted tissue, providing a clear measure of neuroprotection. researchgate.net

Furthermore, electron microscopy can offer high-resolution views of cellular structures, enabling the detection of subtle, drug-induced changes in tissue architecture. waxitinc.com In a mouse model of amyotrophic lateral sclerosis (ALS), electron microscopy was used to assay intracellular calcium levels in motor neurons, showing that presymptomatic treatment with Talampanel could reduce elevated calcium levels. nih.gov These analyses in animal models are vital for establishing the in vivo relevance of the in vitro findings and for providing a rationale for clinical investigation.

Summary of Talampanel's Neuroprotective Effects in Animal Models

Animal ModelKey Histopathological FindingCitation
Rat Model of Traumatic Brain Injury (TBI)Significantly reduced total contusion area and attenuated neuronal damage in the hippocampal CA1 sector. researchgate.net
Rodent Models of Focal Cerebral IschemiaReduced infarct size by 47.3% to 48.5% in rats and by 37.0% to 44.5% in mice. researchgate.net
Mutant SOD1 Mouse Model of ALSReduced elevated intracellular calcium levels in motor neurons when administered presymptomatically. nih.gov

In Vitro and Ex Vivo Models for High-Throughput Screening and Mechanistic Elucidation

The initial stages of drug discovery often rely on in vitro and ex vivo models that are amenable to high-throughput screening (HTS) to identify and optimize lead compounds. nih.govpharmaron.com While specific details on HTS campaigns for Talampanel are not extensively published, the principles of HTS would have been applied in its early development. These systems allow for the rapid testing of large numbers of compounds for their ability to modulate AMPA receptor activity. nih.gov

Cell-based assays, using either primary neuronal cultures or engineered cell lines expressing specific AMPA receptor subunits, are a cornerstone of this approach. mdpi.comnih.gov These assays can be designed to measure various endpoints, such as changes in intracellular calcium levels, cell viability, or reporter gene expression, in response to AMPA receptor activation and antagonism. psu.edupharmaron.com For example, Talampanel's ability to inhibit AMPA receptor-mediated toxicity was assessed in primary rat hippocampal cultures. psu.edu

Ex vivo models, such as brain slice preparations, offer a more physiologically relevant context by preserving some of the local synaptic circuitry. jneurosci.org These models can be used to study how Talampanel affects synaptic transmission and plasticity, providing deeper mechanistic insights than isolated cell cultures. jneurosci.org The evolution of HTS to incorporate more complex 3D cell culture and organoid models promises to further enhance the predictive validity of preclinical screening. mdpi.comdrugtargetreview.com

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for understanding the specific interactions between a ligand like Talampanel and its receptor at the atomic level. nih.govnih.gov These methods, including molecular docking and molecular dynamics (MD) simulations, can predict and analyze the binding mode of Talampanel to the allosteric site on the AMPA receptor. nih.govimrpress.com

Modeling studies can elucidate the key amino acid residues within the binding pocket that are crucial for the ligand's affinity and modulatory action. For 2,3-benzodiazepine derivatives like Talampanel, the stereochemistry of the methyl group on the diazepine (B8756704) ring is known to be critical for its inhibitory mechanism. tandfonline.com Computational approaches can help rationalize these structure-activity relationships, guiding the synthesis of more potent and selective analogs. googleapis.com By simulating the dynamic behavior of the ligand-receptor complex over time, MD can reveal conformational changes that are essential for the antagonist's function. nih.govimrpress.com These computational insights complement experimental data from electrophysiology and are invaluable for rational drug design.

Investigation of Potential Synergistic Effects with Emerging Therapeutic Modalities in Preclinical Models

A key area of modern therapeutic research is the investigation of combination therapies to enhance efficacy. Preclinical studies have explored the potential synergistic effects of Talampanel with other therapeutic agents. In animal models of epilepsy, Talampanel has been shown to potentiate the anticonvulsive activity of established antiepileptic drugs like diazepam. caymanchem.comrndsystems.com

In the context of oncology, particularly for malignant gliomas which secrete high levels of glutamate (B1630785), combining an AMPA receptor antagonist like Talampanel with standard cytotoxic therapies is a rational approach. mdpi.comnih.gov Preclinical research has suggested that AMPA receptor antagonists can enhance the efficacy of treatments like temozolomide (B1682018). mdpi.comresearchgate.net While a phase II trial of Talampanel as a monotherapy for recurrent malignant gliomas showed limited activity, a subsequent trial combining it with standard radiotherapy and temozolomide demonstrated a notable increase in median survival. nih.gov These findings underscore the importance of investigating synergistic interactions in relevant preclinical models to identify promising combination strategies for clinical translation.

Translational Research Considerations and Future Challenges in AMPA Receptor-Targeted Therapies

The journey of Talampanel from preclinical discovery to clinical trials highlights several important translational research considerations and future challenges for AMPA receptor-targeted therapies. A significant hurdle for Talampanel's clinical development was its short half-life (approximately 3-4 hours in humans), which required frequent dosing. frontiersin.orgwikipedia.org This pharmacokinetic limitation ultimately led to the discontinuation of its development for some indications. mdpi.com

This experience emphasizes the critical need to optimize not only the pharmacodynamics but also the pharmacokinetic properties of drug candidates early in development. The successor to Talampanel in many respects, Perampanel, another non-competitive AMPA antagonist, has a much longer half-life and has been successfully approved for the treatment of epilepsy. frontiersin.orgdovepress.com

Future challenges for this class of drugs include:

Achieving Target Selectivity: AMPA receptors are ubiquitous in the central nervous system, mediating most fast excitatory neurotransmission. psu.edu Global antagonism can lead to significant side effects. dovepress.com Developing antagonists with selectivity for specific AMPA receptor subunit compositions or for those associated with particular transmembrane AMPA receptor regulatory proteins (TARPs) could enhance therapeutic specificity and reduce adverse effects. mdpi.com

Identifying Predictive Biomarkers: As seen in the glioma trials, patient responses to AMPA receptor antagonists can be heterogeneous. nih.gov Identifying reliable biomarkers to predict which patient populations are most likely to benefit from these therapies is a major challenge. nih.gov This will be crucial for the success of personalized medicine approaches.

Overcoming Treatment Failure Mechanisms: Tumors and other pathological systems can develop compensatory mechanisms, such as the upregulation of AMPA receptors, in response to chronic inhibition. nih.gov Understanding and circumventing these resistance mechanisms is essential for long-term therapeutic efficacy.

Q & A

Q. What is the molecular mechanism by which Talampanel inhibits AMPA receptors, and how does its stereoselectivity influence subunit specificity?

Talampanel acts as a non-competitive antagonist at AMPA receptors, preferentially binding to the "M" site on GluA1 and GluA2 subunits due to its stereoselective interaction with the receptor's hydrophobic cleft. The (S)-enantiomer exhibits higher affinity for GluA1/2 compared to GluA3/4, attributed to structural differences in the receptor’s ligand-binding domain. Methodologically, this is determined through electrophysiological assays and kinetic studies comparing inhibition rates (e.g., GluA2 inhibition ratio of 14:10 for Talampanel vs. its enantiomer) .

Q. Which preclinical models are validated for studying Talampanel’s anticonvulsant effects, and what endpoints are typically measured?

Rodent neonatal seizure models (e.g., kainate-induced seizures) are standard for evaluating acute and chronic anticonvulsant effects. Key endpoints include DNA fragmentation density (measured via TUNEL staining in hippocampal regions) and seizure latency . Transgenic SOD1 mice are used for ALS studies, focusing on motoneuronal calcium levels and survival rates . Isobolographic analysis in mice assesses synergistic interactions with other antiepileptic drugs (AEDs) by calculating ED50 values and combination indices .

Q. What toxicological profiles must be considered when administering Talampanel in animal studies?

Acute toxicity is evaluated via LD50 values (e.g., oral LD50 in mice: 100 mg/kg; intraperitoneal LD50: 73,500 µg/kg). Chronic toxicity studies monitor hematologic and neurological effects, with dose adjustments based on intraperitoneal TDLO (rat: 5 mg/kg). Researchers should prioritize dose-escalation protocols and monitor for species-specific variances in drug metabolism .

Advanced Research Questions

Q. How can isobolographic analysis optimize combination regimens of Talampanel with conventional AEDs?

Isobolographic methods quantify synergism by comparing experimental ED50 values of drug combinations to theoretical additive values. For example, Talampanel’s interaction with carbamazepine or valproate is tested at fixed dose ratios (e.g., 1:1, 1:3), with statistical significance determined via confidence intervals. This approach identifies subadditive, additive, or synergistic effects, guiding clinical trial design .

Q. What factors explain discrepancies in survival outcomes when Talampanel is added to glioblastoma therapies?

In phase II trials, Talampanel combined with radiotherapy (RT) and temozolomide (TMZ) showed a median survival of 18.3 months vs. 14.6 months for RT+TMZ alone. Discrepancies arise from patient stratification (e.g., age >70 years, MGMT promoter methylation status) and pharmacokinetic variability. Researchers should control for MGMT status (29% methylated in Talampanel trials vs. 43% in historical controls) and use Cox proportional hazards models to adjust for confounding variables .

Q. How do structural modifications at the N-3 position of 2,3-benzodiazepines enhance Talampanel’s inhibitory potency?

Adding longer acyl groups to the N-3 position increases hydrophobic interactions with the AMPA receptor’s "M" site, as shown through molecular docking and SAR studies. For example, derivatives with propionyl groups exhibit higher binding affinity than Talampanel. Researchers use X-ray crystallography of receptor-ligand complexes and patch-clamp electrophysiology to validate these modifications .

Q. What analytical techniques ensure the integrity of Talampanel in preclinical formulations?

High-resolution LC/MS confirms molecular identity (exact mass: 337.14264; molecular formula: C19H19N3O3), while HNMR in DMSO-d6 verifies purity (>95%) and stereochemical consistency. Quality control protocols include monitoring retention times, peak symmetry, and solvent residue limits .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting results in Talampanel’s neuroprotective vs. pro-apoptotic effects?

In neonatal seizure models, Talampanel increases DNA fragmentation density (30 vs. 20 cells/12.5mm² in controls), which may reflect seizure suppression or off-target apoptosis. Researchers must contextualize findings with immunohistochemical markers (e.g., caspase-3) and behavioral endpoints (e.g., seizure frequency) to distinguish therapeutic efficacy from toxicity .

Q. What biomarkers are critical for assessing Talampanel’s efficacy in ALS preclinical trials?

Motoneuronal calcium levels (measured via fluorescent indicators like Fura-2) and survival rates in SOD1G93A mice are primary biomarkers. Studies show Talampanel reduces calcium influx only when administered presymptomatically, emphasizing the need for timed intervention protocols .

Q. How do pharmacokinetic properties of Talampanel influence dosing schedules in rodent models vs. humans?

Talampanel’s short half-life in rodents (~2–3 hours) necessitates twice-daily dosing, while human trials use continuous daily dosing (75 mg/m²) during RT. Researchers should align animal dosing with human Cmax values (measured via HPLC) and adjust for interspecies metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.